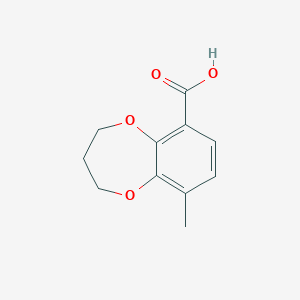
9-Methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzodioxepine ring, which is a seven-membered ring containing two oxygen atoms. The presence of a carboxylic acid group and a methyl group further enhances its chemical properties and reactivity.
準備方法
The synthesis of 9-Methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid can be achieved through several routes. One common method involves the reaction of methyl 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylate with sodium hydroxide in a mixture of methanol and tetrahydrofuran. The reaction is typically carried out at room temperature and stirred overnight to ensure complete conversion . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
9-Methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzodioxepine ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
9-Methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 9-Methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid involves its interaction with various molecular targets. The benzodioxepine ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and the derivatives used .
類似化合物との比較
9-Methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid can be compared with other benzodioxepine derivatives, such as:
3,4-Dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic acid: This compound has two carboxylic acid groups, making it more reactive in certain chemical reactions.
9-Chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid: The presence of a chlorine atom introduces different reactivity and potential biological activities.
3,4-Dihydro-2H-1,5-benzodioxepine-6-carboxylic acid: This compound lacks the methyl group, which can affect its chemical and biological properties.
特性
CAS番号 |
819800-59-4 |
|---|---|
分子式 |
C11H12O4 |
分子量 |
208.21 g/mol |
IUPAC名 |
9-methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid |
InChI |
InChI=1S/C11H12O4/c1-7-3-4-8(11(12)13)10-9(7)14-5-2-6-15-10/h3-4H,2,5-6H2,1H3,(H,12,13) |
InChIキー |
AGSKKUWEJDDAPT-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=C1)C(=O)O)OCCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


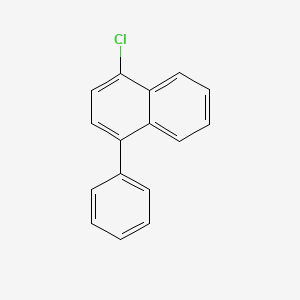
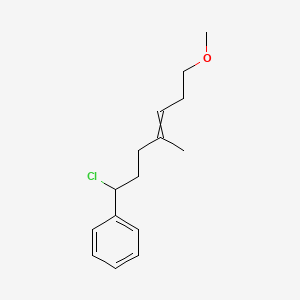
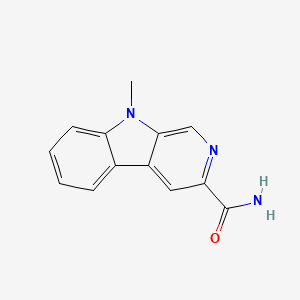
![2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12520875.png)
![2-[(1E)-hept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12520877.png)
![5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid](/img/structure/B12520880.png)
acetamido}hexanoic acid](/img/structure/B12520889.png)
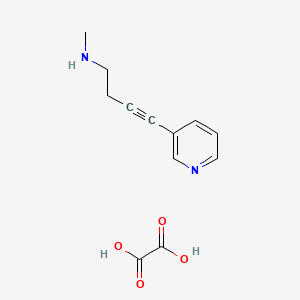
![(2R)-2-[(R)-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12520902.png)
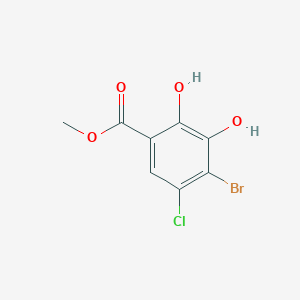
![2-[3,5-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenoxy]-4,6-dichloro-1,3,5-triazine](/img/structure/B12520913.png)
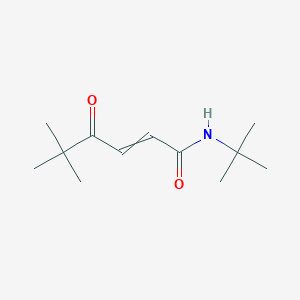
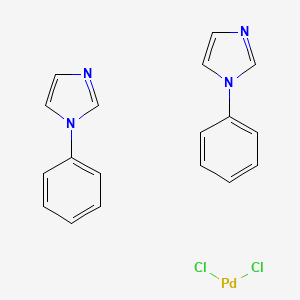
![6-Ethyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12520921.png)
